Spacer Length and Geometry Advantage
NH2-C4-PEG4-C5-COOH possesses a 21-atom backbone (C4 alkyl + PEG4 + C5 alkyl) compared to the 16-atom backbone of the widely used NH2-PEG4-COOH (Amino-dPEG4-acid) [1]. This 31% increase in atom count extends the maximum end-to-end distance, providing greater conformational flexibility and the ability to span longer distances between E3 ligase and target protein binding sites. The optimal PROTAC linker length is typically reported to range from 12 to over 20 carbon-equivalent atoms, and NH2-C4-PEG4-C5-COOH falls within this empirically validated optimal window while offering a distinct alkyl-PEG-alkyl composition not found in simpler PEG-only linkers .
| Evidence Dimension | Linker backbone atom count |
|---|---|
| Target Compound Data | 21 atoms (C4 + PEG4 16 atoms + C5) |
| Comparator Or Baseline | NH2-PEG4-COOH (Amino-dPEG4-acid): 16 atoms |
| Quantified Difference | 5 additional atoms (+31%) |
| Conditions | Structural analysis based on chemical formula and SMILES representation |
Why This Matters
Linker length directly influences ternary complex formation efficiency and degradation potency in PROTACs; the 21-atom length of NH2-C4-PEG4-C5-COOH occupies a distinct design space relative to 16-atom NH2-PEG4-COOH, enabling optimization for targets with larger E3 ligase–POI distances [2].
- [1] MedChemExpress. NH2-C4-PEG4-C5-COOH Chemical Structure. SMILES: NCCCCCCOCCOCCOCCOCCCCCC(O)=O. Accessed April 2026. View Source
- [2] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 2025. View Source
